Ethyl 5-(2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)pentanoate
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Overview
Description
Ethyl 5-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoate is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a dichlorophenyl group, and a thioester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, where a suitable dichlorophenyl halide reacts with an appropriate nucleophile.
Thioester Formation: The thioester linkage is formed by reacting a thiol with an ester under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imidazole ring or the dichlorophenyl group, potentially leading to the formation of more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group or the ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of substituted imidazole or dichlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.
Biology: Investigated for its potential as an antifungal and antimicrobial agent, due to the presence of the imidazole ring and dichlorophenyl group.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of fungal infections and as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 5-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoate is likely related to its ability to interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The dichlorophenyl group can interact with hydrophobic regions of proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Clotrimazole: An antifungal agent with a similar imidazole ring structure.
Ketoconazole: Another antifungal agent with a similar dichlorophenyl group.
Miconazole: Shares the imidazole ring and is used as an antifungal agent.
Uniqueness
Ethyl 5-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoate is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its thioester linkage, in particular, may offer unique interactions with biological targets and potential for further chemical modification.
Biological Activity
Ethyl 5-(2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)pentanoate, known by its CAS number 87049-55-6, is a synthetic compound with potential biological activity. This article delves into its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
This compound has the following chemical characteristics:
- Molecular Formula : C19H24Cl2N2O3S
- Molecular Weight : 431.376 g/mol
- Density : 1.28 g/cm³
- Boiling Point : 613.8°C
- Flash Point : 325°C
- Vapor Pressure : 6.36×10−16 mmHg at 25°C
Chemical Structure
The compound features a complex structure that includes a dichlorophenyl group and an imidazole moiety, which are critical for its biological activity.
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Some studies suggest potential antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The imidazole ring could contribute to anti-inflammatory activities by modulating inflammatory pathways.
- Antioxidant Properties : The presence of hydroxyl groups may enhance antioxidant capacity, protecting cells from oxidative stress.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
- Table 1: Antimicrobial Activity Results
Bacteria Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -
Study on Anti-inflammatory Effects :
- In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting a potential therapeutic role in inflammatory diseases.
- Table 2: Cytokine Levels Before and After Treatment
Cytokine Baseline Level (pg/mL) Post-treatment Level (pg/mL) TNF-alpha 300 150 IL-6 250 100 -
Study on Antioxidant Activity :
- The compound was tested for its ability to scavenge free radicals using the DPPH assay. It showed a dose-dependent response with significant radical scavenging activity at higher concentrations.
- Table 3: Antioxidant Activity Results
Concentration (µg/mL) % Radical Scavenging 10 20 50 50 100 80
Toxicological Profile
While this compound shows promising biological activities, it is essential to consider its safety profile. Data from the European Chemicals Agency (ECHA) indicate that the compound may be toxic to aquatic life with long-lasting effects and could cause allergic skin reactions .
Properties
CAS No. |
87049-55-6 |
---|---|
Molecular Formula |
C19H24Cl2N2O3S |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
ethyl 5-[2-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-ylpropyl]sulfanylpentanoate |
InChI |
InChI=1S/C19H24Cl2N2O3S/c1-2-26-18(24)5-3-4-10-27-13-19(25,12-23-9-8-22-14-23)16-7-6-15(20)11-17(16)21/h6-9,11,14,25H,2-5,10,12-13H2,1H3 |
InChI Key |
ZXSICTIEZNPPLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCSCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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